Cas no 27231-33-0 (4-Methyl-1H-benzimidazole-2-thiol)
4-Methyl-1H-benzimidazole-2-thiol Chemical and Physical Properties
Names and Identifiers
-
- 4-Methyl-1H-benzo[d]imidazole-2(3H)-thione
- 2H-Benzimidazole-2-thione,1,3-dihydro-4-methyl-
- 1,3-dihydro-4-methyl-2H-benzimidazole-2-thione
- 2-mercapto-4-methylbenzimidazole
- 2-Mercaptotoluimidazole
- 2-MMBI
- 4-methyl-1H-benzimidazole-2-thiol
- 4-Methyl-2-mercaptobenzimidazol
- 4-Methyl-2-mercaptobenzimidazole
- 5-methyl-benz-1,3-imidazole-2-thione
- EINECS 258-904-8
- Methylmercaptobenzimidazole
- Nocrac MMB
- SBB046525
- Vanox MTI
- Vulkanox MB 2
- 2-Mercaptomethylbenzimidazole
- Methyl-2-mercaptobenzimidazole
- 4-methyl-1H-benzo[d]imidazole-2-thiol
- 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-
- 2-Mercapto-4(or 5)-methylbenzimidazole
- 4-methyl-1H-1,3-benzodiazole-2-thiol
- 4(or 5)-Methyl-2-merca
- EC 258-904-8
- 53988-10-6
- CCG-327677
- AS-69005
- 27231-33-0
- UDQCDDZBBZNIFA-UHFFFAOYSA-N
- FT-0640206
- NSC-129263
- 4-Methyl-1,3-dihydrobenzoimidazole-2-thione
- SCHEMBL11076002
- AKOS016009204
- DTXSID2067290
- BB 0240772
- 4-(or 5-)Methyl-1H-benzimidazole-2-thiol
- MFCD05722429
- 2H-Benzimidazole-2-thione,3-dihydro-4-methyl-
- 4-methyl-1,3-dihydrobenzimidazole-2-thione
- 1,3-Dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione
- CBA23133
- SCHEMBL18821846
- CS-0153407
- 2h-benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl-;1,3-dihydro-4(or 5)-methyl-2h-benzimidazole-2-thione;4-methyl-1,3-dihydro-2h-benzimidazole-2-thione;2h-benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl- 1,3-dihydro-4(or 5)-methyl-2h-benzimidazole-2-thione 4-methyl-1,3-dihydro-2h-benzimidazole-2-thione
- 4-methyl-1, 3-dihydrobenzimidazole-2-thione
- AKOS024016114
- SCHEMBL110724
- NSC129263
- 2-Mercapto-4-methyl-1H-benzimidazole
- AKOS002329094
- 4(or 5)-Methyl-2-mercaptobenzimidazole
- NS00001947
- W-111081
- 4-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione
- Z596250516
- CHEMBL4879224
- 4-methyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione
- C74410
- NSC 129263
- MFCD03265647
- DB-358372
- 4-METHYL-1,3-DIHYDRO-1,3-BENZODIAZOLE-2-THIONE
- DB-052447
- ALBB-004067
- STK877961
- 2H-Benzimidazole-2-thione,1,3-dihydro-4-methyl-(9CI)
- 4-Methyl-1H-benzimidazole-2-thiol
-
- MDL: MFCD03265647
- Inchi: 1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11)
- InChI Key: UDQCDDZBBZNIFA-UHFFFAOYSA-N
- SMILES: S=C1NC2C=CC=C(C)C=2N1
Computed Properties
- Exact Mass: 164.04094
- Monoisotopic Mass: 164.04081944g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.2
- XLogP3: 1.5
Experimental Properties
- PSA: 24.06
4-Methyl-1H-benzimidazole-2-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RO017-200mg |
4-Methyl-1H-benzimidazole-2-thiol |
27231-33-0 | 95+% | 200mg |
270.0CNY | 2021-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RO017-5g |
4-Methyl-1H-benzimidazole-2-thiol |
27231-33-0 | 95+% | 5g |
1903CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RO017-1g |
4-Methyl-1H-benzimidazole-2-thiol |
27231-33-0 | 95+% | 1g |
1080.0CNY | 2021-07-18 | |
| Chemenu | CM124942-1g |
4-methyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione |
27231-33-0 | 95% | 1g |
$351 | 2021-06-09 | |
| Alichem | A069002678-5g |
4-Methyl-1H-benzo[d]imidazole-2(3H)-thione |
27231-33-0 | 95% | 5g |
$402.00 | 2023-09-02 | |
| Alichem | A069002678-10g |
4-Methyl-1H-benzo[d]imidazole-2(3H)-thione |
27231-33-0 | 95% | 10g |
$530.64 | 2023-09-02 | |
| Alichem | A069002678-25g |
4-Methyl-1H-benzo[d]imidazole-2(3H)-thione |
27231-33-0 | 95% | 25g |
$1035.15 | 2023-09-02 | |
| ChemScence | CS-0153407-1g |
4-Methyl-1H-benzo[d]imidazole-2(3H)-thione |
27231-33-0 | 1g |
$111.0 | 2022-04-27 | ||
| ChemScence | CS-0153407-5g |
4-Methyl-1H-benzo[d]imidazole-2(3H)-thione |
27231-33-0 | 5g |
$442.0 | 2022-04-27 | ||
| ChemScence | CS-0153407-10g |
4-Methyl-1H-benzo[d]imidazole-2(3H)-thione |
27231-33-0 | 10g |
$662.0 | 2022-04-27 |
4-Methyl-1H-benzimidazole-2-thiol Suppliers
4-Methyl-1H-benzimidazole-2-thiol Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 4-Methyl-1H-benzimidazole-2-thiol
Comprehensive Overview of 4-Methyl-1H-benzimidazole-2-thiol (CAS No. 27231-33-0): Properties, Applications, and Industry Insights
4-Methyl-1H-benzimidazole-2-thiol (CAS No. 27231-33-0) is a specialized organic compound belonging to the benzimidazole family, renowned for its unique structural and functional properties. This heterocyclic molecule features a methyl group at the 4-position and a thiol group at the 2-position, which contribute to its reactivity and versatility in various chemical applications. Researchers and industries value this compound for its potential in pharmaceutical intermediates, material science, and biochemical research, aligning with growing interest in sustainable chemistry and green synthesis methodologies.
The compound’s molecular formula, C8H8N2S, and its molecular weight of 164.23 g/mol make it a lightweight yet potent candidate for synthetic modifications. Its benzimidazole core is structurally similar to naturally occurring purine bases, enabling interactions with biological systems. This characteristic has spurred investigations into its role in drug discovery, particularly for targeting enzyme inhibition and receptor modulation. Recent studies highlight its relevance in anticancer research and antimicrobial agents, addressing global health challenges like antibiotic resistance and precision medicine.
From an industrial perspective, 4-Methyl-1H-benzimidazole-2-thiol is synthesized via cyclization reactions involving o-phenylenediamine derivatives and carbon disulfide analogs. Optimizing its production through catalyst-free methods or microwave-assisted synthesis reflects the shift toward energy-efficient processes, a key focus in modern chemical manufacturing. The compound’s thiol group also allows for functionalization into disulfide bridges or metal complexes, expanding its utility in nanotechnology and coordination chemistry.
Environmental and safety considerations are paramount when handling 4-Methyl-1H-benzimidazole-2-thiol. While not classified as hazardous under standard regulations, proper personal protective equipment (PPE) and ventilation systems are recommended during laboratory use. Its biodegradability and low bioaccumulation potential align with EPA guidelines, making it a preferable choice over persistent organic pollutants in green chemistry initiatives.
Market trends indicate rising demand for benzimidazole derivatives, driven by their applications in agrochemicals, electronic materials, and cosmetic stabilizers. Analysts attribute this growth to advancements in high-throughput screening and computational chemistry, which accelerate the identification of novel uses for such compounds. FAQs from academic and industrial circles often revolve around its solubility (soluble in polar organic solvents like DMSO and methanol), storage conditions (recommended at 2–8°C under inert atmosphere), and scalability of synthesis protocols.
In summary, 4-Methyl-1H-benzimidazole-2-thiol (CAS No. 27231-33-0) exemplifies the intersection of innovation and practical utility in organic chemistry. Its multifaceted roles—from biomedical research to industrial catalysis—underscore its importance in addressing contemporary scientific and technological challenges. As industries prioritize sustainability and efficiency, this compound is poised to remain a focal point in cutting-edge research and commercial applications.
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